molecular formula C12H15N3O B3067361 1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one CAS No. 1051932-06-9

1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one

Cat. No.: B3067361
CAS No.: 1051932-06-9
M. Wt: 217.27
InChI Key: LBMJLMGXMFEOAE-UHFFFAOYSA-N
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Description

1',4'-Dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one is a spirocyclic compound featuring a piperidine ring fused to a dihydroquinoxalinone system. Its unique spiro architecture and heterocyclic components make it a valuable scaffold in medicinal chemistry and organic synthesis. This article provides a detailed comparison with structurally and functionally related compounds, emphasizing synthesis, physicochemical properties, and biological relevance.

Properties

IUPAC Name

spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c16-11-12(5-7-13-8-6-12)15-10-4-2-1-3-9(10)14-11/h1-4,13,15H,5-8H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBMJLMGXMFEOAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C(=O)NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multicomponent Reaction (MCR) Approaches

MCRs have emerged as the most efficient pathway for constructing the spiro-piperidine-quinoxaline scaffold. A seminal study by Shinde et al. (2024) demonstrated a one-pot, four-component reaction using ninhydrin , o-phenylenediamine , L-proline , and propiolate esters in acetonitrile at 50°C. This method achieved an 85% yield by leveraging in situ generation of azomethine ylides, which facilitated simultaneous formation of three new C–N bonds and two C–C bonds.

Key advantages :

  • Eliminates intermediate isolation
  • Reduces reaction time to 2 hours
  • Enables gram-scale synthesis without metal catalysts

Stepwise Assembly via Intermediate Isolation

Alternative approaches involve sequential synthesis of quinoxaline and piperidine precursors:

  • Quinoxaline core formation :
    Condensation of o-phenylenediamine with ninhydrin yields indeno[1,2-b]quinoxalin-11-one (Intermediate A).

    Reaction conditions: Ethanol, reflux (80°C), 1 hour  
    Yield: 92%  
    
  • Spirocyclization :
    Intermediate A undergoes [3+2] cycloaddition with azomethine ylides generated from L-proline and aldehydes.

Detailed Synthetic Protocols

Four-Component One-Pot Synthesis (Shinde Protocol)

Reagents :

  • Ninhydrin (1.0 equiv)
  • o-Phenylenediamine (1.0 equiv)
  • L-Proline (1.2 equiv)
  • Methyl propiolate (1.5 equiv)

Procedure :

  • Charge acetonitrile (15 mL/mmol) into a flame-dried flask
  • Sequentially add ninhydrin, o-phenylenediamine, and L-proline
  • Heat at 50°C for 30 minutes under air
  • Add methyl propiolate dropwise
  • Stir for 2 hours at 50°C
  • Concentrate under reduced pressure
  • Purify via silica gel chromatography (hexane:EtOAc 7:3)

Performance metrics :

Parameter Value
Yield 78–85%
Purity (HPLC) >98%
Diastereomeric ratio 95:5

Microwave-Assisted Spirocyclization (Modified Nandikolla Method)

Adapting techniques from antitubercular agent synthesis, this protocol enhances reaction kinetics:

Conditions :

  • Microwave irradiation (300 W)
  • Temperature: 120°C
  • Solvent: DMF/H2O (4:1)
  • Time: 20 minutes

Yield improvement : 64% → 89% compared to conventional heating

Reaction Mechanism and Stereochemical Control

The synthesis proceeds through three critical phases (Figure 1):

Phase 1 : Formation of azomethine ylide via decarboxylative condensation of L-proline with ninhydrin-derived intermediates.

Phase 2 : [3+2] Cycloaddition between ylide and quinoxaline carbonyl, establishing the spiro center.

Phase 3 : Aromatization and proton transfer to yield the final spirocyclic product.

Stereochemical outcomes :

  • cis -Selectivity dominates (>90%) due to endo transition state stabilization
  • Substituent effects on aldehydes modulate diastereoselectivity (Table 2):
Aldehyde Substituent dr (cis:trans)
4-Fluorophenyl 95:5
2-Naphthyl 88:12
tert-Butyl 92:8

Process Optimization and Scale-Up Challenges

Solvent Screening Data

Solvent Yield (%) Reaction Time (h)
Acetonitrile 85 2
Ethanol 72 4
[bmim]Br (ionic) 60 1
Water 42 6

Key insight : Acetonitrile optimizes both yield and reaction rate despite ionic liquids enabling faster kinetics.

Temperature Profiling

A study comparing thermal vs. microwave conditions revealed:

  • Activation energy reduction : 28 kJ/mol under microwave
  • Byproduct formation : <5% vs. 12–18% in conventional heating

Industrial Production Considerations

While lab-scale methods are well-established, scale-up introduces challenges:

  • Continuous Flow Synthesis :

    • Enables safer handling of exothermic cycloaddition steps
    • Achieves 93% conversion in <10 minutes residence time
  • Crystallization Optimization :

    • Use of ethanol/water (1:3) as antisolvent yields 99.5% pure product
    • Particle size control (10–50 μm) critical for formulation compatibility
  • Cost Analysis :

    Component Lab-Scale Cost ($/g) Industrial Cost ($/g)
    Ninhydrin 0.85 0.32
    L-Proline 2.10 0.78
    Total 4.20 1.55

Chemical Reactions Analysis

[3+2] Cycloaddition Reactions

The spiro-piperidine scaffold participates in [3+2] cycloadditions with alkynes, forming complex heterocycles:

  • Reagents : Alkynes (e.g., ethyl phenylpropiolate) and in situ-generated azomethine ylides from ninhydrin, o-phenylenediamine, and proline.

  • Conditions : Acetonitrile solvent, 50°C, 2 hours under air .

  • Key Features :

    • Formation of three new C–N bonds and two C–C bonds in a single pot .

    • High stereoselectivity and yields (up to 82%) .

SubstrateProductYield (%)Conditions
Ethyl phenylpropiolateSpiro-quinoxaline pyrrolizine7650°C, 2 h, CH₃CN
Activated alkynesFused spiro derivatives35–82Sc(OTf)₃ catalyst, rt

N-Alkylation

  • Reagents : Alkyl halides (e.g., benzyl bromide) or dimethyl carbonate.

  • Conditions : K₂CO₃, cyclopentyl methyl ether, reflux .

  • Example : N-Methylation using dimethyl carbonate yields 78% under green conditions .

Hydrolysis and Amidation

  • Hydrolysis : NaOH in MeOH/H₂O (3:1) opens the quinoxalinone ring .

  • Amidation : Reacts with amines (e.g., cyclohexylamine) under ultrasound irradiation for direct C–N bond formation .

Catalytic Reactions

Lewis acid-catalyzed [4+2] cycloadditions enable spiro-heterocycle synthesis:

  • Catalyst : Sc(OTf)₃ (10–30 mol%).

  • Substrates : Donor–acceptor cyclobutanes and iminooxindoles .

  • Outcome : Spiro[piperidine-3,2′-oxindoles] with excellent stereoselectivity .

Reductive Cyclization

Nitro-group reduction followed by spontaneous cyclization forms triazoloquinoxalinones:

  • Reagents : Hydrogen gas with Pd/Al₂O₃ catalyst.

  • Conditions : Ambient temperature, 12 hours .

  • Yield : 40–98% for triazole intermediates .

Solubility and Stability Considerations

  • Solubility : Sparingly soluble in polar solvents (e.g., DMSO, methanol) .

  • Storage : Stable at 2–8°C for short-term; long-term storage requires -80°C .

Mechanistic Insights

  • Azomethine Ylide Formation : Proline and ninhydrin generate ylides that undergo regioselective cycloaddition with alkynes .

  • Stereochemical Control : Lewis acids like Sc(OTf)₃ stabilize transition states, ensuring high diastereoselectivity in spiro-heterocycle formation .

This compound’s versatility in cycloadditions, alkylation, and catalytic transformations highlights its utility in drug discovery and materials science. Further studies are needed to explore its reactivity under photoredox or electrochemical conditions.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C12H15N3O
  • Molecular Weight : 217.27 g/mol
  • CAS Number : 1051932-06-9
  • Structural Characteristics : The compound features a spirocyclic structure that combines piperidine and quinoxaline moieties, which are known for their biological activity.

Neuropharmacology

Research has indicated that compounds similar to 1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one exhibit activity at various neurotransmitter receptors. This compound is being investigated for its potential use in treating neurological disorders such as:

  • Anxiety and Depression : Preliminary studies suggest that it may act on serotonin and dopamine receptors, which are crucial in mood regulation.
  • Neurodegenerative Diseases : Its neuroprotective properties could be beneficial in conditions like Alzheimer's and Parkinson's disease.

Anticancer Activity

The spirocyclic structure of this compound has been linked to anticancer properties. It has shown promise in:

  • Inhibiting Tumor Growth : Studies have demonstrated that it can inhibit the proliferation of certain cancer cell lines.
  • Mechanisms of Action : The compound may induce apoptosis (programmed cell death) in malignant cells, making it a candidate for further development as an anticancer agent.

Case Study 1: Neuroprotective Effects

A study published in a peer-reviewed journal explored the neuroprotective effects of this compound on neuronal cells exposed to oxidative stress. The results indicated a significant reduction in cell death compared to control groups, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

Case Study 2: Anticancer Properties

Another research article focused on the compound's ability to inhibit the growth of breast cancer cells. The study reported that treatment with the compound resulted in reduced cell viability and induced apoptosis through caspase activation pathways.

Mechanism of Action

The mechanism of action of 1’,4’-dihydro-3’H-spiro[piperidine-4,2’-quinoxalin]-3’-one involves its interaction with various molecular targets. It is known to inhibit certain enzymes and pathways involved in oxidative stress and inflammation. The compound’s spiro structure allows it to fit into specific binding sites on target proteins, thereby modulating their activity .

Comparison with Similar Compounds

Target Compound :

  • Synthesized via reductive amination or intramolecular acyl transfer processes. For example, describes debenzylation of 1'-acyl-spiro[piperidine-4,2'-quinolines] using HCOONH₄/Pd/C, yielding spiropiperidine derivatives in excellent yields (>90%) .
  • Alternative routes involve cross-coupling reactions (e.g., Suzuki-Miyaura) for introducing aryl groups, as seen in related pyrroloquinoxaline derivatives (35–47% yields for iodination steps) .

Comparable Compounds :

1'H-Spiro[piperidine-3,2'-quinazolin]-4'(3'H)-one (CAS 947017-23-4): Synthesized via condensation of o-phenylenediamines with diketones, a common method for quinazoline derivatives .

Spiro[oxazole-4,2'-quinoxalin]-3'-ones: Formed through alkylation or dehydration of oxazoline precursors, often resulting in ring-opening to yield quinoxalinones (e.g., 3-methylquinoxalin-2(1H)-one) .

Liproxstatin-1 (N-(3-Chlorobenzyl)-spiro[piperidine-4,2'-quinoxalin]-3'-amine): Prepared via nucleophilic substitution and spirocyclization, optimized for ferroptosis inhibition .

Structural and Physicochemical Properties

Compound Molecular Weight Core Structure Key Substituents logP Solubility/Form
1',4'-Dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one dihydrochloride 290 Piperidine-Quinoxalinone 3'-Ketone, Dihydrochloride 0.00 Solid, polar
1'H-Spiro[piperidine-3,2'-quinazolin]-4'(3'H)-one 217.27 Piperidine-Quinazolinone 4'-Ketone 1.45* Low aqueous solubility
Liproxstatin-1 (free base) 340.85 Piperidine-Quinoxaline 3-Chlorobenzyl amine 3.82* Lipophilic
Spiro[oxazole-4,2'-quinoxalin]-3'-one ~250† Oxazole-Quinoxalinone Methyl/ethyl groups 1.90* Moderate solubility

Key Observations :

  • The dihydrochloride salt of the target compound exhibits enhanced polarity (logP = 0.00) compared to Liproxstatin-1 (logP ~3.82), suggesting better aqueous solubility for pharmaceutical formulations .
  • Quinazolinone derivatives (e.g., CAS 947017-23-4) have smaller molecular weights and higher logP values, favoring membrane permeability but limiting solubility .

Target Compound and Derivatives

  • This compound: Primarily explored as a synthetic intermediate. Its dihydrochloride form is listed in chemical catalogs for research use .

Comparable Compounds

Spiro[oxazole-4,2'-quinoxalin]-3'-ones: Serve as precursors for quinoxalinone derivatives, which exhibit antimicrobial and antitumor activities .

Biological Activity

1',4'-Dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one is a spirocyclic compound notable for its unique molecular structure, which consists of a fused piperidine and quinoxaline ring system. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurology.

Molecular Structure and Properties

  • Molecular Formula : C12_{12}H15_{15}N3_3O
  • CAS Number : 1609403-99-7
  • Molecular Weight : 217.27 g/mol
  • Appearance : Solid at room temperature
  • Solubility : Specific solubility data varies; generally soluble in organic solvents.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Properties :
    • Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines by modulating receptor activity or inhibiting specific enzymes involved in tumorigenesis. For instance, compounds with similar structures have shown efficacy against breast and lung cancer cells through apoptosis induction and cell cycle arrest mechanisms.
  • Neurological Effects :
    • The spirocyclic nature of the compound allows it to interact with neurotransmitter systems. Some studies have indicated potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
  • Antimicrobial Activity :
    • Certain derivatives of spirocyclic compounds have demonstrated antimicrobial properties against bacterial strains, suggesting that this compound may also possess similar effects.

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that its biological activity may stem from:

  • Receptor Modulation : Interaction with G-protein coupled receptors (GPCRs) involved in cell signaling pathways.
  • Enzyme Inhibition : Targeting enzymes critical for cancer cell proliferation or neurodegeneration.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInhibits growth in breast/lung cancer cells,
NeurologicalPotential neuroprotective effects
AntimicrobialActivity against various bacterial strains

Case Studies

  • Anticancer Efficacy :
    • A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in significant reduction in cell viability, suggesting its potential as a chemotherapeutic agent.
  • Neuroprotection :
    • Experimental models of neurodegeneration showed that the compound could reduce oxidative stress markers and improve cognitive function, indicating possible therapeutic applications for Alzheimer's disease.

Q & A

Q. What are the recommended synthetic routes for preparing 1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one derivatives?

  • Methodological Answer : Derivatives can be synthesized via acylation of spiro-piperidine precursors followed by debenzylation. For example, 1'-acyl derivatives are prepared by reacting 1-benzyl-4-piperidone with acylating agents (e.g., Ac₂O/HCOOH) under mild conditions (0°C, 0.5–1 h). Subsequent debenzylation using HCOONH₄ and Pd/C in methanol yields the final spiro-piperidine scaffolds . Intramolecular N-to-N acyl transfer processes are critical for structural integrity during synthesis.

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodological Answer :
  • Purity : Assess via HPLC (≥95% purity, as reported for related spiro-piperidine compounds) .
  • Structural Confirmation : Use spectroscopic techniques:
  • ¹H/¹³C NMR : To confirm spirocyclic connectivity and substituent positions (e.g., piperidine and quinoxaline rings) .
  • GC-MS : For molecular ion detection and fragmentation patterns .
  • IR Spectroscopy : To identify carbonyl (C=O) and amine (N-H) functional groups .

Q. What safety precautions are essential when handling this compound?

  • Methodological Answer :
  • Hazards : Acute oral toxicity (H302), skin irritation (H315), and respiratory irritation (H335) .
  • Protocols :
  • Use PPE (gloves, goggles, lab coats) and work in a fume hood.
  • Avoid inhalation/ingestion; store at -20°C in sealed containers .
  • Emergency Measures : Wash exposed skin with water; seek medical attention for ingestion .

Advanced Research Questions

Q. What experimental models validate the ferroptosis-inhibitory activity of this compound?

  • Methodological Answer :
  • In Vitro : Human renal proximal tubule cells treated with 1S,3R-RSL3 (a ferroptosis inducer) are used to measure cell viability via MTT assays. Liproxstatin-1 (a related spiro-piperidine) shows IC₅₀ = 22–38 nM .
  • In Vivo :
  • Gpx4 Knockout Mice : Monitor survival rates and renal function (e.g., serum creatinine) after compound administration .
  • Hepatic Ischemia/Reperfusion Models : Assess tissue damage via histopathology and lipid peroxidation markers (e.g., malondialdehyde) .

Q. How can intramolecular acyl transfer mechanisms in spiro-piperidine systems be analyzed?

  • Methodological Answer :
  • Crossover Experiments : Mix isotopically labeled precursors to track acyl migration pathways .
  • VT-¹H NMR : Variable-temperature NMR reveals conformational changes during N-to-N acyl transfer .
  • 2D NMR (COSY, NOESY) : Maps spatial interactions between piperidine and quinoxaline moieties .

Q. What structural modifications enhance pharmacokinetic properties for therapeutic applications?

  • Methodological Answer :
  • Triazinoquinazoline Hybrids : Introduce triazino[2,3-c]quinazoline fragments to improve anti-inflammatory activity (e.g., 69–86% efficacy in rat paw edema models) .
  • Halogenation : Chlorine or fluorine substituents increase metabolic stability (e.g., Liproxstatin-1 with Cl at the benzyl position) .
  • Spirocyclic Rigidity : Maintain the spiro architecture to reduce off-target interactions .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one
Reactant of Route 2
1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one

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